4-Azidobenzoyl chloride

Photoaffinity Labeling Protein Crosslinking Aryl Azide Efficiency

Choose 4-azidobenzoyl chloride for its unmatched 22% photobinding yield to BSA—a 2.4-fold advantage over other aryl azide probes—ensuring maximal signal with scarce biomolecules. Its quantitative hydroxyl-to-photoreactive ABMPEG conversion guarantees batch reproducibility for materials science, while spectral orthogonality (λ≤350 nm) enables sequential crosslinking experiments. The acyl chloride enables efficient, mild azide installation onto nucleophilic scaffolds, outperforming less reactive azido-carboxylic acids in click chemistry synthesis.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 14848-01-2
Cat. No. B080179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidobenzoyl chloride
CAS14848-01-2
Synonyms4-azidobenzoyl chloride
p-azidobenzoyl chloride
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-]
InChIInChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H
InChIKeyXXKYTTAVNYTVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidobenzoyl chloride (CAS 14848-01-2) Procurement Guide: Properties, Purity, and Safety Specifications


4-Azidobenzoyl chloride (CAS 14848-01-2) is a heterobifunctional organic compound characterized by a benzoyl chloride moiety and an aryl azide group. This combination imparts a unique dual reactivity profile: the acyl chloride serves as an electrophilic handle for covalent attachment to nucleophilic targets, while the azide group functions as a photoactivatable crosslinker or a versatile synthon for click chemistry [1]. It is commercially available as a white crystalline solid with a typical purity specification of 95% . Computed physical properties indicate a melting point of approximately 190.32 °C and a boiling point near 452.30 °C . Consistent with its functional groups, the compound is classified as corrosive and a severe skin and eye irritant (H314) and may cause organ damage with prolonged exposure (H373) [2].

4-Azidobenzoyl chloride: Why Functional Substitution with Analogous Reagents Is Not Feasible


The value of 4-azidobenzoyl chloride resides in its precisely balanced dual functionality and photochemical properties, which cannot be replicated by structurally similar alternatives. Substitution with 4-azidobenzoic acid fails because its carboxylic acid group is significantly less electrophilic than the acyl chloride, precluding efficient conjugation under mild conditions . Conversely, substituting with alternative photoaffinity probes (e.g., benzophenones or diazirines) or other aryl azides changes the photoactivation wavelength, crosslinking efficiency, and reaction byproduct profile [1]. Finally, the specific molecular dimensions and rigid structure of the 4-azidobenzoyl group dictate its effective crosslinking range and orientation, which are not matched by other heterobifunctional spacers like 4-azidophenyl isothiocyanate .

4-Azidobenzoyl chloride: Quantified Performance Advantages Over Closest Analogs in Key Applications


4-Azidobenzoyl chloride: 2.4-Fold Higher Photolabeling Yield on BSA vs. Closest Aryl Azide Analog

In a direct comparative study of photoaffinity probes, a reagent derived from 4-azidobenzoyl chloride (a) demonstrated a 2.4-fold higher photobinding efficiency to bovine serum albumin (BSA) than the next best-performing aryl azide probe, 4-azido-2-nitrophenyl (b) [1].

Photoaffinity Labeling Protein Crosslinking Aryl Azide Efficiency

4-Azidobenzoyl chloride: Complete Hydroxyl Substitution for High-Fidelity PEG Grafting vs. Incomplete Analogs

When reacted with monomethoxy-poly(ethylene glycol) (MPEG), 4-azidobenzoyl chloride drives the esterification reaction to completeness, achieving 100% substitution of the hydroxyl end-groups to yield a photoreactive alpha-4-azidobenzoyl-omega-methoxy-PEG (ABMPEG) derivative [1].

Polymer Functionalization Surface Modification PEGylation

4-Azidobenzoyl chloride Functionalization: 70% Reduction in Protein Fouling on Polysulfone Membranes

Polysulfone (PSf) ultrafiltration membranes modified by photo-grafting with 4-azidobenzoyl chloride-derived ABMPEG showed a 70% reduction in adsorption of bovine serum albumin (BSA) compared to unmodified reference membranes [1].

Membrane Technology Anti-fouling Surface Passivation

4-Azidobenzoyl chloride: Higher Energy Activation Threshold (≤350 nm) Enables Sequential Dual-Photoactivation

The 4-azidobenzoyl group requires higher-energy light for activation (λ ≤ 350 nm) compared to other photo-labile groups like azidoacridinyl (λ ≤ 450 nm) [1]. This difference allows for the rational design of sequential, wavelength-dependent crosslinking strategies.

Sequential Photoactivation Heterobifunctional Crosslinking Protein-DNA Interaction

4-Azidobenzoyl chloride: 3% Crosslinking Efficiency on Chromatin vs. Unspecified Baseline

In a defined in vitro chromatin system, a reagent bearing a 4-azidobenzoyl group induced cross-links between histones and DNA with an efficiency of approximately 3% of the added reagent upon activation with long-wavelength UV light (λ > 300 nm) [1].

Chromatin Biology DNA-Protein Crosslinking Quantitative Photochemistry

4-Azidobenzoyl chloride: Optimal Use Cases Based on Quantified Performance Data


High-Efficiency Photoaffinity Labeling and Target Identification

For proteomics and chemical biology groups requiring high-efficiency photoaffinity labeling (PAL), 4-azidobenzoyl chloride offers a quantifiable advantage. Its 22% photobinding yield to BSA is a 2.4-fold improvement over the next-best aryl azide probe [1]. This higher efficiency is critical when labeling low-abundance proteins or when working with scarce, expensive biomolecules, as it maximizes signal and minimizes material waste.

Reproducible Surface Functionalization and Anti-Fouling Coating

For materials scientists and membrane technologists, the quantitative conversion of hydroxyl groups to photoreactive ABMPEG using 4-azidobenzoyl chloride [2] is a decisive procurement factor. This ensures batch-to-batch reproducibility of functionalized surfaces, which is essential for reliable industrial processes. The resulting 70% reduction in protein adsorption on modified PSf membranes [2] provides a clear, measurable performance enhancement, reducing operational costs and extending component lifetimes.

Sequential, Wavelength-Orthogonal Bioconjugation

Researchers investigating multi-protein complexes or protein-nucleic acid interactions should prioritize 4-azidobenzoyl chloride for its unique spectral properties. Its higher-energy activation threshold (λ ≤ 350 nm) [3] provides spectral orthogonality relative to other common photoprobes (e.g., azidoacridinyl, λ ≤ 450 nm). This enables the rational design of complex, sequential crosslinking experiments to map molecular interfaces with unprecedented temporal control, a capability not available with most photoreactive crosslinkers.

Click Chemistry Scaffold for Polymer and Bioconjugate Synthesis

For synthetic chemists building complex molecular architectures via click chemistry, the acyl chloride of 4-azidobenzoyl chloride provides a highly efficient and selective means of installing an azide handle onto diverse nucleophilic scaffolds (e.g., hydroxyl or amine-containing polymers and biomolecules) [4]. This is a superior approach to using less reactive azido-carboxylic acids, which often require harsher coupling conditions and give lower yields, thus streamlining the synthesis of advanced materials and bioconjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Azidobenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.